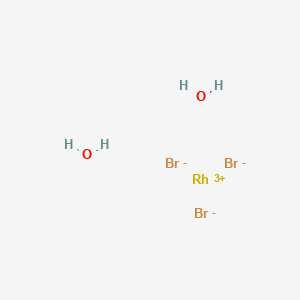
Rhodium(III)bromidedihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(III) bromide dihydrate is an inorganic compound with the chemical formula RhBr₃·2H₂O. It is a red-brown solid that is soluble in water and lower alcohols. This compound is used in various chemical reactions and is a precursor to other rhodium complexes .
Preparation Methods
Rhodium(III) bromide dihydrate can be synthesized by reacting rhodium metal with a mixture of hydrochloric acid and bromine. The reaction conditions typically involve heating the mixture to facilitate the formation of the dihydrate form . Industrial production methods are similar, often involving the use of high-purity rhodium and controlled reaction environments to ensure the consistent quality of the product .
Chemical Reactions Analysis
Rhodium(III) bromide dihydrate undergoes several types of chemical reactions, including:
Oxidation: It can react with bromine trifluoride to form rhodium(IV) fluoride.
Reduction: It can be reduced to lower oxidation states of rhodium in the presence of suitable reducing agents.
Substitution: It reacts with aqueous potassium iodide to form rhodium(III) iodide.
Common reagents used in these reactions include bromine trifluoride, potassium iodide, and various reducing agents. The major products formed from these reactions are rhodium halides and other rhodium complexes .
Scientific Research Applications
Rhodium(III) bromide dihydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of rhodium(III) bromide dihydrate and its complexes involves interaction with biological molecules. For example, some rhodium complexes interact with DNA, inhibiting DNA replication and leading to cell death . Other mechanisms include inhibition of protein kinases and other molecular targets .
Comparison with Similar Compounds
Rhodium(III) bromide dihydrate is similar to other rhodium halides, such as rhodium(III) chloride and rhodium(III) iodide . it is unique in its solubility properties and specific reactivity with certain reagents. Other similar compounds include:
- Rhodium(III) fluoride
- Rhodium(III) chloride
- Rhodium(III) iodide
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
Br3H4O2Rh |
|---|---|
Molecular Weight |
378.65 g/mol |
IUPAC Name |
rhodium(3+);tribromide;dihydrate |
InChI |
InChI=1S/3BrH.2H2O.Rh/h3*1H;2*1H2;/q;;;;;+3/p-3 |
InChI Key |
TZRALCXGPVGDDT-UHFFFAOYSA-K |
Canonical SMILES |
O.O.[Br-].[Br-].[Br-].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


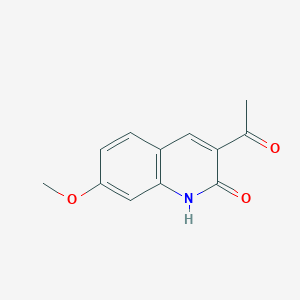

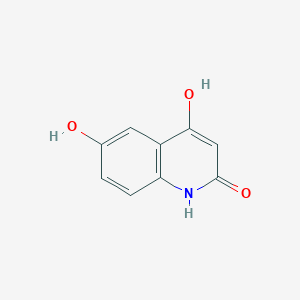
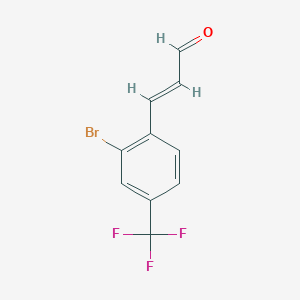
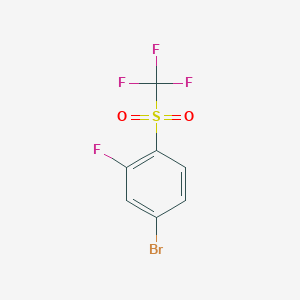
![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)
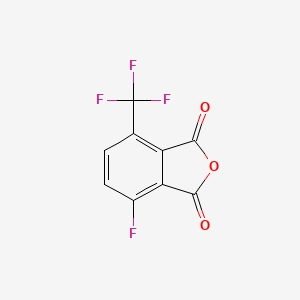
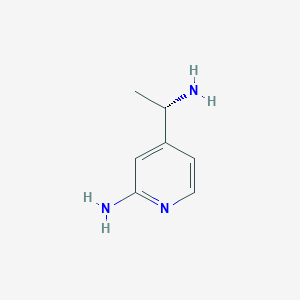
![Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate](/img/structure/B13121965.png)

![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
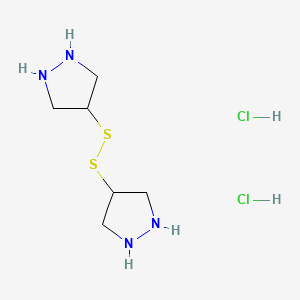
![N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B13121990.png)
![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)
